Ald-Ph-PEG4-bis-PEG4-propargyl
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Overview
Description
Ald-Ph-PEG4-bis-PEG4-propargyl is a cleavable linker containing eight units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG4-bis-PEG4-propargyl involves multiple steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG units.
Alkyne Introduction: The alkyne group is introduced through a reaction with propargyl bromide under basic conditions.
Cleavable Linker Formation: The final step involves the formation of the cleavable linker by coupling the PEGylated intermediate with an aldehyde-functionalized phenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Using techniques such as chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and functionality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-PEG4-bis-PEG4-propargyl primarily undergoes:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction forms a stable triazole linkage.
Cleavage Reactions: The PEG linker can be cleaved under specific conditions to release the attached drug molecule.
Common Reagents and Conditions
CuAAc Reaction: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in an aqueous or mixed solvent system.
Cleavage Reactions: Conditions vary depending on the specific cleavable linker used, such as acidic or enzymatic conditions.
Major Products Formed
Triazole Linkage: Formed during the CuAAc reaction.
Released Drug Molecule: Upon cleavage of the PEG linker.
Scientific Research Applications
Ald-Ph-PEG4-bis-PEG4-propargyl has diverse applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the study of biomolecular interactions through bioconjugation techniques.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of functionalized materials and nanotechnology
Mechanism of Action
The mechanism of action of Ald-Ph-PEG4-bis-PEG4-propargyl involves:
Click Chemistry: The alkyne group reacts with azide-containing molecules to form a stable triazole linkage.
Cleavable Linker: The PEG linker can be cleaved under specific conditions, releasing the attached drug molecule at the target site.
Comparison with Similar Compounds
Similar Compounds
Ald-Ph-amido-PEG4-propargyl: A non-cleavable PEG linker used in ADC synthesis.
Ald-Ph-PEG4-propargyl: A simpler version with fewer PEG units.
Uniqueness
Ald-Ph-PEG4-bis-PEG4-propargyl is unique due to its:
Cleavable Nature: Allows for controlled release of drug molecules.
Eight PEG Units: Provides enhanced solubility and stability.
Properties
Molecular Formula |
C50H80N4O19 |
---|---|
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C50H80N4O19/c1-3-15-60-23-29-66-35-38-69-32-26-63-20-12-51-47(56)9-18-72-42-46(43-73-19-10-48(57)52-13-21-64-27-33-70-39-36-67-30-24-61-16-4-2)54-49(58)11-17-62-25-31-68-37-40-71-34-28-65-22-14-53-50(59)45-7-5-44(41-55)6-8-45/h1-2,5-8,41,46H,9-40,42-43H2,(H,51,56)(H,52,57)(H,53,59)(H,54,58) |
InChI Key |
QHIIEIBDWAHOAX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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